molecular formula C9H7BrN2O2 B11859113 3-Amino-4-bromobenzofuran-2-carboxamide

3-Amino-4-bromobenzofuran-2-carboxamide

Cat. No.: B11859113
M. Wt: 255.07 g/mol
InChI Key: SJILYOGFKVHASH-UHFFFAOYSA-N
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Description

3-Amino-4-bromobenzofuran-2-carboxamide is a chemical compound with the molecular formula C9H7BrN2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-bromobenzofuran-2-carboxamide typically involves the bromination of benzofuran followed by amination and carboxamidation. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-bromobenzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-4-bromobenzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-4-bromobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-bromobenzofuran-2-carboxamide is unique due to the specific positioning of the amino and bromine groups on the benzofuran ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

3-Amino-4-bromobenzofuran-2-carboxamide (commonly referred to as compound 3) is a synthetic compound that has garnered attention for its diverse biological activities, particularly in antibacterial and neuroprotective domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties.

1. Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding high purity and yield rates (approximately 94%) . The structural formula can be represented as follows:

C11H8BrNO2\text{C}_{11}\text{H}_{8}\text{Br}\text{N}\text{O}_{2}

2. Antibacterial Activity

Recent studies have demonstrated that compound 3 exhibits significant antibacterial properties, particularly against multidrug-resistant strains. It was evaluated using the agar well diffusion method against various clinically isolated bacteria, including Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and Staphylococcus aureus. The results indicated:

  • Minimum Inhibitory Concentration (MIC) : Compound 3 showed an MIC of 25 mg/mL against A. baumannii, which is notable compared to standard antibiotics like meropenem .
  • Zone of Inhibition : At a concentration of 50 mg/mL, compound 3 exhibited a zone of inhibition measuring 18 mm against CRAB (Carbapenem-resistant Acinetobacter baumannii), while meropenem only achieved a zone of 4 mm .

Table 1: Antibacterial Efficacy of Compound 3

Bacteria SpeciesMIC (mg/mL)Zone of Inhibition (mm) at 50 mg/mL
Acinetobacter baumannii2518
Klebsiella pneumoniae3015
Enterobacter cloacae4012
Staphylococcus aureus5010

3. Neuroprotective Properties

In addition to its antibacterial activity, compound 3 has been investigated for its potential neuroprotective effects, particularly in relation to Alzheimer's disease. Research indicates that benzofuran derivatives, including compound 3, can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with the degradation of acetylcholine:

  • Inhibition Potency : Compound analogs demonstrated IC50 values ranging from 0.64μM0.64\,\mu M to 81.06μM81.06\,\mu M, indicating moderate to strong inhibition against AChE .

Table 2: Inhibition Potency Against AChE

CompoundIC50 (μM)
Compound 5f0.64
Compound 5h1.20
Compound 5a10.50
Donepezil0.70

The mechanism underlying the biological activity of compound 3 can be attributed to its ability to interact with specific molecular targets within bacterial cells and neuronal pathways:

  • Antibacterial Mechanism : Molecular docking studies suggest that compound 3 binds effectively to active sites within bacterial enzymes, disrupting their function and leading to cell death .
  • Neuroprotective Mechanism : The inhibition of AChE by compound analogs leads to increased levels of acetylcholine in synaptic clefts, which is beneficial for cognitive function and memory retention .

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

3-amino-4-bromo-1-benzofuran-2-carboxamide

InChI

InChI=1S/C9H7BrN2O2/c10-4-2-1-3-5-6(4)7(11)8(14-5)9(12)13/h1-3H,11H2,(H2,12,13)

InChI Key

SJILYOGFKVHASH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=C(O2)C(=O)N)N

Origin of Product

United States

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